2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid
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Overview
Description
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, a hydroxy group, and an amino acid moiety, making it a versatile molecule for chemical reactions and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid typically involves multiple steps. One common approach is to start with the appropriate mesityl derivative and introduce the sulfonamide group through a sulfonation reaction. The hydroxy group can be introduced via a hydroxylation reaction, and the amino acid moiety can be attached through an amination reaction. Each step requires specific reagents and conditions, such as the use of methanesulfonic acid for sulfonation and appropriate catalysts for hydroxylation and amination.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. Techniques such as crystallization, distillation, and chromatography are commonly used in the purification process.
Chemical Reactions Analysis
Types of Reactions
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the sulfonamide group may produce an amine.
Scientific Research Applications
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s sulfonamide group may interact with biological targets, making it useful in studying enzyme inhibition.
Industry: It can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid involves its interaction with molecular targets through its functional groups. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the hydroxy and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-hydroxy-3-(N-phenylmethylsulfonamido)propyl)amino)acetic acid
- 2-((2-hydroxy-3-(N-tolylmethylsulfonamido)propyl)amino)acetic acid
Uniqueness
2-((2-hydroxy-3-(N-mesitylmethylsulfonamido)propyl)amino)acetic acid is unique due to the presence of the mesityl group, which provides steric hindrance and influences the compound’s reactivity and interaction with biological targets. This uniqueness can lead to different biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
2-[[2-hydroxy-3-(2,4,6-trimethyl-N-methylsulfonylanilino)propyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O5S/c1-10-5-11(2)15(12(3)6-10)17(23(4,21)22)9-13(18)7-16-8-14(19)20/h5-6,13,16,18H,7-9H2,1-4H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVKPIPNVGTVBDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N(CC(CNCC(=O)O)O)S(=O)(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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